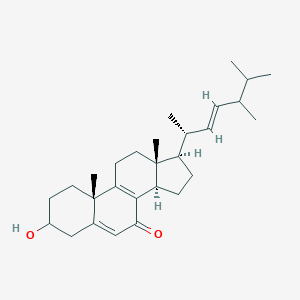
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one, also known as TGR5 agonist, is a steroidal compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TGR5 is a G protein-coupled receptor that is expressed in various tissues, including the liver, intestine, and adipose tissue. TGR5 activation has been shown to have beneficial effects on glucose and lipid metabolism, inflammation, and energy expenditure.
Mecanismo De Acción
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to increase the production of glucagon-like peptide-1 (GLP-1) in the intestine, which has been implicated in the regulation of glucose homeostasis and insulin secretion. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have several biochemical and physiological effects, including the activation of GLP-1 secretion, the modulation of lipid metabolism, and the induction of thermogenesis. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is their potential therapeutic applications in various diseases. However, one of the limitations of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists, including the development of selective agonists and antagonists, the investigation of the effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation in various tissues, and the identification of novel signaling pathways involved in 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation. Additionally, the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists in various diseases, including metabolic disorders and inflammatory diseases, warrant further investigation.
In conclusion, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have emerged as promising therapeutic agents for various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists and to develop selective agonists and antagonists for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Métodos De Síntesis
The synthesis of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists involves several steps, including the synthesis of the starting material, the introduction of the hydroxyl group at the 3-position, and the modification of the side chain. One of the most commonly used methods for synthesizing 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the oxidation of 24-methylcholesterol to form the corresponding ketone, followed by the introduction of the hydroxyl group at the 3-position using a Grignard reagent. The side chain can be modified using various reactions, such as bromination, reduction, and acylation.
Aplicaciones Científicas De Investigación
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been studied extensively for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models. Additionally, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
121714-75-8 |
|---|---|
Nombre del producto |
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one |
Fórmula molecular |
C28H42O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(10S,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H42O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h7-8,16-19,21-23,29H,9-15H2,1-6H3/b8-7+/t18?,19-,21?,22-,23+,27+,28-/m1/s1 |
Clave InChI |
UOHNARRKDSHFLD-WNLIGAPNSA-N |
SMILES isomérico |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
Sinónimos |
3-hydroxy-24-methylcholesta-5,8,22-trien-7-one HMCTO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





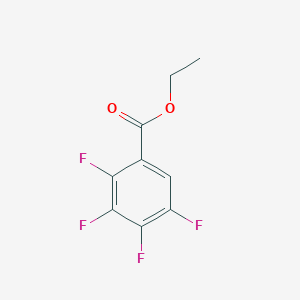
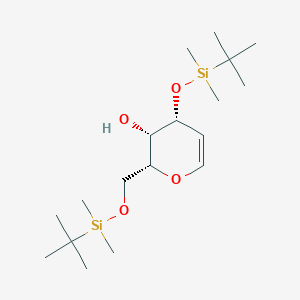
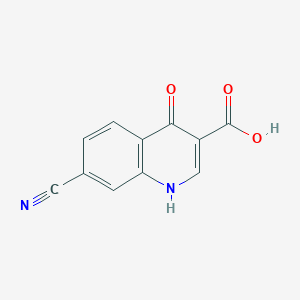

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
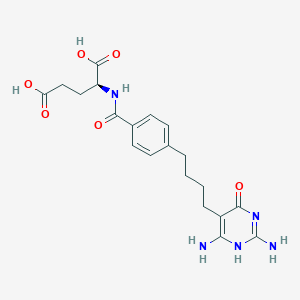
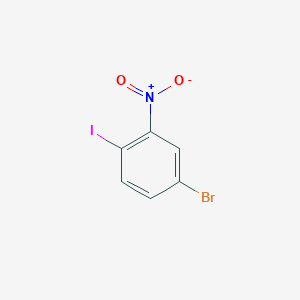
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)



![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)